(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine
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Overview
Description
(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine is a chiral amine compound with a cyclobutane ring structure It is characterized by the presence of a methoxy group and a methylamine group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable cyclobutane derivative with methoxy and methylamine groups can be carried out using catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine include other chiral amines and cyclobutane derivatives, such as:
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
- (1R,2R)-Cyclohexane-1,2-dicarboxylic acid .
Uniqueness
What sets this compound apart is its specific combination of a methoxy group and a methylamine group on a cyclobutane ring, which imparts unique chemical and biological properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
GUISHBOZPLPCMJ-PHDIDXHHSA-N |
Isomeric SMILES |
CN[C@@H]1CC[C@H]1OC |
Canonical SMILES |
CNC1CCC1OC |
Origin of Product |
United States |
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